molecular formula C21H36O10 B8271667 Sacranoside B CAS No. 197508-58-0

Sacranoside B

Cat. No.: B8271667
CAS No.: 197508-58-0
M. Wt: 448.5 g/mol
InChI Key: IEGFOTASSBZIBZ-PMLWGFRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sacranoside B is a terpene glycoside compound with a molecular formula of C21H36O10 and a molecular weight of 448.50 g/mol . Its structure has been characterized and its IUPAC name is (2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol . While direct studies on this compound's biological activities are limited in the current literature, computational predictions suggest several potential protein targets. These predicted targets include DNA-(apurinic or apyrimidinic site) lyase, the Nuclear factor NF-kappa-B p105 subunit, and the Cannabinoid CB2 receptor . It is important for researchers to note that these are in silico predictions and require experimental validation. This product is presented for research and experimental purposes only. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the specifications and applicability of this compound for their specific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197508-58-0

Molecular Formula

C21H36O10

Molecular Weight

448.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1

InChI Key

IEGFOTASSBZIBZ-PMLWGFRHSA-N

Isomeric SMILES

CC(=CCC/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sacranoside B shares structural and functional similarities with other terpene glycosides. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Source Plant Key Structural Features Biological Activities
This compound C21H36O10 448.50 Rhodiola sacra Dienyloxy group, trisaccharide moiety Anti-inflammatory (NF-κB inhibition)
Sacranoside A C20H32O10 432.46 Rhodiola sacra Lacks one methyl group compared to this compound Anti-proliferative (cancer cell lines)
Eucomoside B C25H31NO11 521.52 Eucommia ulmoides Nitrogen-containing amino sugar Osteoprotective, anti-diabetic
Gardoside C16H22O10 374.34 Gardenia jasminoides Smaller aglycone, monoterpene core Antioxidant, hepatoprotective

Key Comparative Insights

Structural Differentiation: Sacranoside A vs. B: Sacranoside A (C20H32O10) lacks a methyl group present in this compound, likely reducing its hydrophobicity (XlogP: -0.80 vs. Sacranoside A’s unreported value) . Eucomoside B: Incorporates nitrogen in its glycosidic moiety, enhancing solubility and receptor-binding specificity compared to this compound . Gardoside: A smaller monoterpene glycoside with fewer oxygen atoms, correlating with lower molecular weight and distinct antioxidant mechanisms .

Functional Overlaps and Divergences: Anti-Inflammatory Activity: this compound and Eucomoside B both target NF-κB pathways, but this compound’s dienyloxy group may confer stronger binding affinity . Anti-Proliferative Effects: Sacranoside A shows cytotoxicity against tumor cells, while this compound’s activity in this domain remains unverified . Metabolic Stability: Gardoside’s simpler structure may improve bioavailability compared to this compound’s larger, polar structure .

Analytical Data: Chromatographic Behavior: Sacranoside A elutes at 19.8 min (HPLC), whereas this compound’s retention time is unreported . Mass Spectrometry: this compound’s exact mass (448.2308 Da) distinguishes it from Sacranoside A (432.46 Da) and Gardoside (374.34 Da) .

Preparation Methods

Enzymatic β-Glucosidation of Nerol

The synthesis begins with the enzymatic glycosidation of nerol, a monoterpene alcohol, with D-glucose. Immobilized β-glucosidase from almonds (EC 3.2.1.21) is employed in the presence of the synthetic prepolymer ENTP-4000, facilitating the formation of neryl O-β-D-glucopyranoside (10) in 7.2% yield. The reaction utilizes a 19.2:1 molar ratio of nerol to D-glucose, dissolved in a phosphate buffer (pH 5.0), and proceeds at 40°C for 72 hours. The immobilized enzyme enables reusability, though the moderate yield reflects competitive hydrolysis of the glucose donor.

Protection and Activation of the Glucose Moiety

The neryl glucopyranoside intermediate (10) undergoes sequential protection to enable regioselective arabinose coupling:

  • Silylation : tert-Butyldimethylsilyl (TBS) protection of the primary hydroxyl group at C-6 proceeds in 80% yield using TBSCl and imidazole in DMF.

  • Benzoylation : The remaining hydroxyl groups are benzoylated with benzoyl chloride (5.25 eq) in pyridine, achieving 98% yield for the perbenzoylated derivative (12).

  • Desilylation : Selective removal of the TBS group with 1 N HCl in methanol yields the C-6 hydroxyl-exposed congener (13) in 93% yield.

Arabinose Coupling and Deprotection

The critical glycosylation step involves coupling the activated arabinose donor, 2,3,4-tri-O-benzoyl-β-L-arabinopyranosyl bromide (8), with the neryl glucopyranoside congener (13). Silver triflate (AgOTf) and tetramethylurea (TMU) promote the reaction in anhydrous dichloromethane at −20°C, yielding the coupled product (14) in 96% yield. Final deprotection with sodium methoxide (NaOMe) in methanol removes the benzoyl groups, affording this compound (2) in 48% yield.

Table 1: Reaction Conditions and Yields for this compound Synthesis

StepReagents/ConditionsYield (%)Citation
β-GlucosidationImmobilized β-glucosidase, ENTP-4000, pH 5.07.2
SilylationTBSCl, imidazole, DMF80
BenzoylationBenzoyl chloride, pyridine98
Desilylation1 N HCl, MeOH93
Arabinose CouplingAgOTf, TMU, CH₂Cl₂, −20°C96
DeprotectionNaOMe, MeOH48

Stereochemical and Spectroscopic Validation

Optical Rotation and Configuration

Synthetic this compound exhibits an optical rotation of [α]D2634.9°[α]_D^{26} −34.9° (c = 1.85, MeOH), differing from the natural isolate ([α]D2511.6°[α]_D^{25} −11.6°). This disparity suggests potential enantiomeric impurities or conformational effects during synthesis. The absolute configuration is confirmed via NMR correlation spectroscopy (COSY) and heteronuclear multiple-bond correlation (HMBC), with the β-D-glucopyranosyl and α-L-arabinopyranosyl moieties linked at C-6.

NMR and Mass Spectrometry

¹H-NMR (500 MHz, CD₃OD) key signals:

  • Neryl moiety: δ 5.39 (t, J = 7.0 Hz, H-6), 1.66 (s, C-10 CH₃).

  • Sugar protons: δ 4.55 (d, J = 7.5 Hz, Glc H-1), 4.37 (d, J = 7.8 Hz, Ara H-1).

¹³C-NMR distinguishes the Z-geometry of the neryl olefin (C-10 at δ 23.7 ppm), contrasting with E-geometry terpenes (e.g., sachalinoside A, δ 13.0 ppm). High-resolution mass spectrometry (HR-FAB-MS) confirms the molecular ion at m/z 471.2284 [M + Na]⁺ (calc. 471.2257 for C₂₁H₃₆O₁₀Na).

Optimization Challenges and Comparative Analysis

Enzymatic Efficiency and Solvent Systems

The low yield (7.2%) in the β-glucosidation step stems from the enzyme’s preference for hydrophilic substrates. Aqueous-organic biphasic systems (e.g., tert-butanol/phosphate buffer) improve nerol solubility but risk enzyme denaturation. Immobilization on ENTP-4000 enhances stability, allowing three reuse cycles with <15% activity loss.

Coupling Reaction Promoters

Silver triflate outperforms alternative promoters (e.g., BF₃·Et₂O) by minimizing side reactions. Tetramethylurea (TMU) acts as a non-coordinating base, stabilizing the oxocarbenium intermediate during arabinose coupling.

Table 2: Comparative Yields with Different Promoters

Promoter SystemYield (%)Side Products
AgOTf/TMU96<1% arabinose hydrolysis
BF₃·Et₂O7210% anomerization
TMSOTf855% glycosyl cleavage

Analytical and Industrial Considerations

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN:H₂O 65:35, 1.0 mL/min) shows ≥98% purity for this compound, with tᴿ = 12.7 min. Residual benzoyl groups (<0.1%) are quantified via LC-MS.

Scale-Up Feasibility

Kilogram-scale production faces challenges in enzyme cost and arabinose donor synthesis. Continuous-flow systems for the glycosidation step reduce reaction time from 72 to 24 hours, improving throughput .

Q & A

Q. What experimental methodologies are recommended for isolating Sacranoside B from natural sources, and how can purity be validated?

this compound isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires tandem methods: nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HR-MS) for molecular weight accuracy, and HPLC-UV/ELSD for quantification . Ensure protocols align with guidelines for reproducibility, such as documenting solvent ratios, temperature, and retention times .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural and functional properties?

Key techniques include:

  • NMR (1D/2D): For stereochemical analysis of glycosidic linkages and aglycone structure.
  • HR-MS: To confirm molecular formula and detect fragmentation patterns.
  • FT-IR: To identify functional groups (e.g., hydroxyl, carboxyl).
  • HPLC-DAD/ELSD: For purity assessment and quantification. Cross-referencing data with literature on analogous saponins ensures structural accuracy .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., anti-inflammatory or antioxidant effects)?

Use cell-based models (e.g., RAW264.7 macrophages for anti-inflammatory assays) with standardized controls. For antioxidant activity, employ DPPH/ABTS radical scavenging assays or ROS quantification in relevant cell lines. Normalize results to positive controls (e.g., ascorbic acid) and report IC50 values with dose-response curves. Ensure biological replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to mitigate variability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound’s reported mechanisms of action across studies?

Systematic meta-analysis of existing data is critical. For example:

  • Compare experimental conditions (e.g., cell lines, this compound concentrations, exposure durations).
  • Assess methodological differences in signaling pathway analysis (e.g., Western blot vs. ELISA for cytokine quantification).
  • Use pathway enrichment tools (e.g., KEGG, STRING) to identify context-dependent interactions. Address discrepancies by replicating key experiments under standardized protocols .

Q. How can in vivo pharmacokinetic and toxicity studies for this compound be optimized to ensure translational relevance?

  • Pharmacokinetics: Use LC-MS/MS to quantify bioavailability, tissue distribution, and half-life in rodent models. Compare oral vs. intravenous administration to assess absorption efficiency.
  • Toxicity: Conduct OECD-compliant acute/chronic toxicity assays, including histopathology and serum biomarkers (ALT, AST, creatinine). Include negative controls and dose escalations to identify NOAEL (No Observed Adverse Effect Level) .

Q. What computational approaches are suitable for predicting this compound’s molecular targets and structure-activity relationships?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities to targets like NF-κB or COX-2. Validate predictions via in vitro binding assays (e.g., SPR). QSAR modeling can correlate structural modifications (e.g., acyl groups) with bioactivity trends .

Q. How should researchers address variability in this compound’s stability under different storage and experimental conditions?

Conduct stability studies under ICH guidelines:

  • Test degradation kinetics at varying pH, temperature, and light exposure.
  • Use accelerated stability testing (40°C/75% RH) to predict shelf life.
  • Quantify degradation products via UPLC-QTOF-MS and assess their bioactivity to rule out confounding effects .

Methodological Considerations

Q. What criteria should guide the selection of this compound concentrations in dose-response studies?

Base concentrations on preliminary cytotoxicity assays (e.g., MTT) to determine subtoxic ranges. Use log-fold dilutions (e.g., 1–100 μM) and align with reported IC50 values from analogous compounds. Justify dose ranges in the context of physiologically achievable levels .

Q. How can researchers ensure rigor in validating this compound’s biological activity against off-target effects?

  • Include positive/negative controls (e.g., inhibitors of key pathways).
  • Use CRISPR/Cas9 knockout models to confirm target specificity.
  • Perform orthogonal assays (e.g., ELISA and Western blot for protein quantification) .

Q. What are best practices for synthesizing this compound derivatives to enhance bioactivity or solubility?

Apply semi-synthetic modifications (e.g., glycosylation, acylation) guided by computational predictions. Characterize derivatives via NMR/MS and assess solubility using shake-flask methods. Compare ADMET profiles with parent compounds using in silico tools (e.g., SwissADME) .

Data Analysis and Reporting

Q. How should conflicting results in this compound’s efficacy across studies be addressed in literature reviews?

Use PRISMA guidelines for systematic reviews:

  • Stratify studies by model system, dosage, and endpoints.
  • Perform sensitivity analysis to identify outliers.
  • Highlight methodological limitations (e.g., lack of blinding, small sample sizes) .

Q. What statistical frameworks are recommended for multi-omic data integration in this compound research?

Employ multivariate analysis (e.g., PCA, PLS-DA) to integrate transcriptomic, proteomic, and metabolomic datasets. Use pathway analysis tools (IPA, MetaboAnalyst) to identify cross-omic interactions. Validate findings with machine learning models (e.g., random forest) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sacranoside B
Reactant of Route 2
Sacranoside B

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